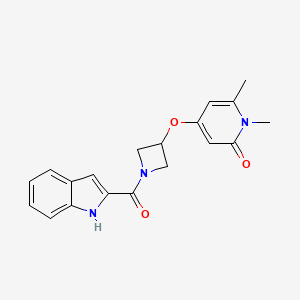

![molecular formula C25H24N2O4S2 B2779899 4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide CAS No. 301336-42-5](/img/structure/B2779899.png)

4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

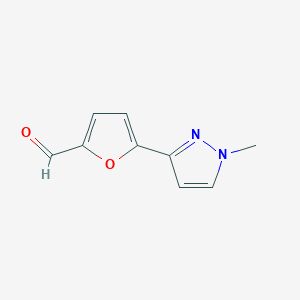

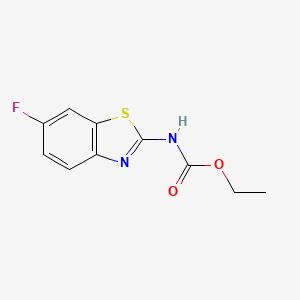

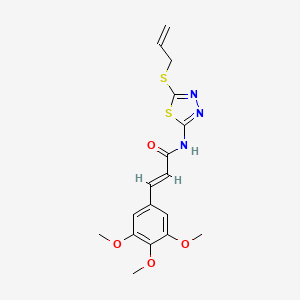

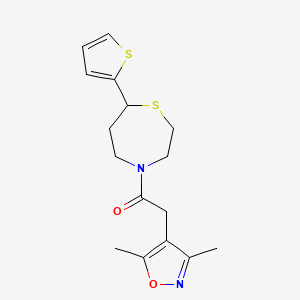

4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry. This compound is a synthetic derivative of indole, a naturally occurring compound found in many plants and animals. The purpose of

Applications De Recherche Scientifique

Photodynamic Therapy for Cancer Treatment

A study highlights the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms, suggesting potential applications in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Complex Organic Structures

Research on the synthesis of tetrahydro-1H-indeno[1,2-b]pyridine via cascade cyclization and Friedel-Crafts reaction indicates the utility of related benzenesulfonamide compounds in constructing complex organic molecules, which could be beneficial for developing novel pharmaceutical agents (Borthakur, Borah, Deka, & Saikia, 2016).

Anticancer Activity

A microwave-assisted synthesis study of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules showcased their evaluation for anticancer activity, highlighting the potential of benzenesulfonamide derivatives in developing new anticancer drugs (Kumar et al., 2015).

Corrosion Inhibition

Another study explored a novel benzenesulfonamide derivative as an efficient corrosion inhibitor for mild steel, showcasing the compound's high inhibition efficiency in acidic environments, suggesting applications in industrial corrosion protection (Mostfa et al., 2020).

Antimicrobial and Efflux Pump Inhibition

Research into 1,8-naphthyridine sulfonamides against strains carrying TetK and MrsA efflux pumps in Staphylococcus aureus demonstrated the potential of benzenesulfonamide derivatives in addressing antibiotic resistance through efflux pump inhibition, suggesting an avenue for developing treatments against multi-resistant bacterial strains (Oliveira-Tintino et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of indole, which is known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that result in various biological activities

Biochemical Pathways

Indole derivatives are known to affect various pathways, resulting in diverse biological activities

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Propriétés

IUPAC Name |

4-methyl-N-[4-(4-methylphenyl)sulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4S2/c1-17-6-11-20(12-7-17)32(28,29)26-19-10-15-25-23(16-19)22-4-3-5-24(22)27(25)33(30,31)21-13-8-18(2)9-14-21/h6-16,26H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRMGPPSXBFCDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C4=C3CCC4)S(=O)(=O)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2779818.png)

![N-(3-{[3-(3-bromophenoxy)-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2779820.png)

![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2779821.png)

![4-butyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779824.png)

![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2779831.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2779833.png)

![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol](/img/structure/B2779838.png)